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molecular formula C13H19N B8604414 4-Benzyl-3-methylpiperidine

4-Benzyl-3-methylpiperidine

Cat. No. B8604414
M. Wt: 189.30 g/mol
InChI Key: HFXVJWJLHKYFKJ-UHFFFAOYSA-N
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Patent
US06476041B1

Procedure details

A solution of 2.7 g of 1-benzyl-4-benzylidene-3-methyl-piperidine and 2 g of 20% palladium hydroxide on carbon in 125 mL of ethanol was shaken 3 days under 55 psi of hydrogen. The catalyst was filtered off and the solution concentrated to give 2 g of a mixture of cis and trans-4-benzyl-3-methyl-piperidine as an oil.
Name
1-benzyl-4-benzylidene-3-methyl-piperidine
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][C:11](=[CH:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:10]([CH3:21])[CH2:9]1)C1C=CC=CC=1.[H][H]>C(O)C.[OH-].[OH-].[Pd+2]>[CH2:14]([CH:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH:10]1[CH3:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:3.4.5|

Inputs

Step One
Name
1-benzyl-4-benzylidene-3-methyl-piperidine
Quantity
2.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(C(CC1)=CC1=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
2 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the solution concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1C(CNCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 108.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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